Retigabine

Epilepsy Neuropharmacology Electrophysiology

Retigabine is the definitive pan-Kv7.2–7.5 channel opener, uniquely validated in drug-resistant epilepsy models where sodium channel blockers fail. With an EC50 of 0.38 µM at Kv7.2/3 and >39-fold selectivity over Kv7.1, it is the indispensable reference standard for next-generation KCNQ modulator discovery. Unlike hepatotoxic structural analogs (e.g., flupirtine), retigabine offers non-CYP450-mediated metabolism, eliminating drug-drug interaction confounds in adjunctive therapy studies. Its distinct safety profile—reversible tissue discoloration vs. life-threatening hepatotoxicity—enables chronic target-engagement protocols precluded by more toxic alternatives. Choose retigabine for reliable, mechanistic research.

Molecular Formula C16H18FN3O2
Molecular Weight 303.33 g/mol
CAS No. 150812-12-7
Cat. No. B032265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetigabine
CAS150812-12-7
SynonymsD 20443
D 23129
D-20443
D-23129
ethyl N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamate hydrochloride
ezogabine
N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester
Potiga
retigabine
Molecular FormulaC16H18FN3O2
Molecular Weight303.33 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
InChIInChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
InChIKeyPCOBBVZJEWWZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAt room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents

Retigabine (CAS 150812-12-7) for Epilepsy and Pain Research: Procurement Guide


Retigabine (INN; also known as ezogabine in the US) is a small-molecule, first-in-class neuronal potassium channel opener that acts primarily as an activator of voltage-gated KCNQ (Kv7) channels (Kv7.2–Kv7.5) [1]. By enhancing the M-current, it stabilizes the neuronal resting membrane potential and reduces hyperexcitability, providing a mechanism of action distinct from traditional sodium channel blockers or GABAergic agents [2]. This unique pharmacology supports its investigation in refractory epilepsy and neuropathic pain models, and it serves as a key reference standard for the development of next-generation Kv7 channel modulators [3].

Why Generic Retigabine Substitution in Kv7 Channel Research is Scientifically Unwarranted


While several small-molecule Kv7 channel openers exist, they are not interchangeable. Retigabine's unique binding site within the channel pore, its distinct pan-Kv7.2–Kv7.5 activation profile, and its well-characterized, complex clinical pharmacology differentiate it sharply from structural analogs like flupirtine and more selective tool compounds like ICA-069673 [1]. Differences in potency, subtype selectivity, mechanism of action (pore vs. voltage-sensor binding), and unique adverse event profiles (e.g., tissue discoloration vs. hepatotoxicity) make simple substitution invalid [2]. The following evidence provides the quantitative basis for selecting Retigabine for specific research and industrial applications.

Retigabine Procurement Evidence: Quantitative Differentiation Data


Retigabine Exhibits a Higher EC50 for Neuronal Network Hyperexcitability Reduction Compared to Flupirtine

In an in vitro model of neuronal hyperexcitability using cultured mouse auditory cortex networks on microelectrode arrays, retigabine required a higher concentration than flupirtine to achieve a 50% reduction in hyperactivity (EC50: 8.0 µM vs. 4.0 µM, respectively) [1]. This indicates flupirtine is a more potent compound in this specific assay, highlighting that retigabine's value is not solely based on potency but on its distinct pharmacological and safety profile.

Epilepsy Neuropharmacology Electrophysiology

Retigabine Demonstrates Superior Potency for Kv7.2/3 Channels but Inferior Kv7.1 Selectivity Compared to ICA-069673

Direct comparison of in vitro activity shows retigabine is more potent at activating heteromeric Kv7.2/Kv7.3 channels (EC50: 0.38 µM) than the research tool compound ICA-069673 (EC50: 0.69 µM) . However, this comes at the cost of selectivity; retigabine shows a lower specificity for Kv7.2/3 against Kv7.1 (selectivity window: 15 µM vs. >100 µM for ICA-069673) . Furthermore, ICA-069673 produces a larger hyperpolarizing shift in activation voltage and ~2-fold greater enhancement of peak current for KCNQ2 channels compared to retigabine .

Ion Channel Pharmacology Drug Discovery Selectivity Profiling

Retigabine Demonstrates a Shorter 1-Year Patient Retention Rate than Lamotrigine but Outperforms Gabapentin in Refractory Epilepsy

A real-world audit of 145 drug-resistant epilepsy patients at a UK tertiary center found a 1-year retention rate for retigabine of 32% [1]. When compared to historical data from similar audits, this retention appears to be less than that observed for lamotrigine, topiramate, levetiracetam, pregabalin, zonisamide, and lacosamide, but slightly higher than the retention rate for gabapentin [1].

Clinical Pharmacology Epilepsy Real-World Evidence

Retigabine Abolishes Neuronal Hyperexcitability In Vitro That Is Resistant to Carbamazepine and Phenytoin

In a rat entorhinal cortex slice model of chronic epilepsy (kainic acid-treated rats), spontaneous bursting (SB) activity was resistant to suppression by the classic sodium channel blockers carbamazepine (CBZ) and phenytoin (PHT) [1]. In contrast, retigabine (RGB) application resulted in a dramatic reduction in SB frequency in both control and KA-treated groups, demonstrating efficacy in a model of pharmacoresistant neuronal hyperexcitability [1].

Refractory Epilepsy In Vitro Models Drug Resistance

Retigabine Demonstrates a Favorable Drug-Drug Interaction Profile Due to Non-CYP450 Metabolism

Retigabine's metabolic pathway is distinct from many other antiepileptic drugs (AEDs). It is primarily cleared by N-acetylation and N-glucuronidation, and crucially, it is not metabolized by cytochrome P450 (CYP) enzymes [1]. Consequently, it does not induce or inhibit CYP isozymes at clinically relevant concentrations, resulting in a low potential for pharmacokinetic drug-drug interactions [1]. This contrasts with AEDs like carbamazepine and phenytoin, which are potent CYP inducers, and valproate, which is an inhibitor.

Pharmacokinetics Drug Metabolism Polytherapy

Retigabine's Safety Profile is Marked by Reversible Tissue Discoloration, Contrasting with Flupirtine's Hepatotoxicity

Long-term use of retigabine is associated with a unique adverse event: blue-grey discoloration of tissues including the skin, lips, nails, and retina [1]. This condition is generally reversible upon discontinuation, with skin discoloration improving within 6 months and resolving within 6 years [2]. In stark contrast, the structurally similar analog flupirtine, while also a Kv7 opener, is associated with rare but fatal cases of drug-induced liver injury [3].

Toxicology Safety Pharmacology Adverse Events

High-Value Research Applications for Retigabine Based on Evidence-Based Differentiation


Investigating Mechanisms of Pharmacoresistant Epilepsy

Retigabine is the compound of choice for in vitro and in vivo models of drug-resistant epilepsy where traditional sodium channel blockers (e.g., carbamazepine, phenytoin) have failed. Its proven ability to suppress neuronal hyperexcitability in models resistant to these agents [1] makes it an essential tool for validating new therapeutic targets and understanding the underlying biology of pharmacoresistance.

Benchmarking Novel Kv7 Channel Openers

As the first-in-class and most well-characterized pan-Kv7.2–Kv7.5 opener, retigabine serves as an indispensable reference standard in drug discovery programs [2]. New chemical entities can be directly compared against retigabine's potency (Kv7.2/3 EC50: 0.38 µM) and selectivity profile (Kv7.1 EC50: 15 µM) to establish their own target product profile .

Polytherapy Studies with a Low Drug-Drug Interaction Burden

For researchers designing combination therapy studies in complex animal models, retigabine offers a significant experimental advantage due to its non-CYP450-mediated metabolism and low potential for pharmacokinetic interactions with other drugs [3]. This simplifies study design and reduces confounding variables, making it an ideal candidate for adjunctive therapy investigations.

Long-Term Toxicology Studies Requiring Distinct Monitoring

Retigabine is uniquely suited for chronic administration studies where monitoring for reversible tissue discoloration is an acceptable or desired study endpoint, particularly when the alternative is the life-threatening hepatotoxicity associated with structural analogs like flupirtine [4]. This distinct safety profile allows for long-term target engagement studies that would be precluded by more severe toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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